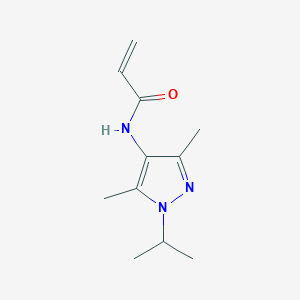

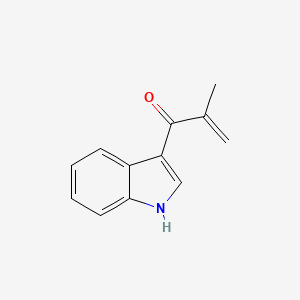

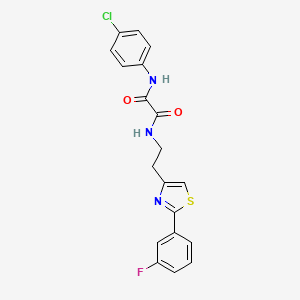

![molecular formula C24H24N6O6 B3017553 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207019-19-9](/img/structure/B3017553.png)

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as seen in the creation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives . Another approach includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions, yielding a product confirmed by NMR spectroscopy and single-crystal X-ray diffraction . Additionally, the synthesis of new triazafulvalene systems involves [2+2] cycloaddition reactions followed by substitution and alkylation steps .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was ascertained using this technique . The molecular structure is crucial for understanding the chemical properties and potential biological activities of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are multi-step and can include the formation of Schiff bases, Mannich base derivatives , and the generation of oxadiazole-tailed 1,2,4-oxadiazolidine-3,5-diones . These reactions are carefully designed to introduce specific functional groups that may confer desired biological activities, such as antimicrobial or antihyperglycemic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of methoxy and ethoxy groups can affect the solubility and reactivity of the molecules. The antimicrobial activities of some newly synthesized compounds indicate that their chemical properties confer the ability to interact with and inhibit the growth of microorganisms . Similarly, the antihyperglycemic activity of 1,2,4-oxadiazolidine-3,5-diones suggests that their chemical structure is conducive to interacting with biological targets relevant to glucose metabolism .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic frameworks, similar to the queried chemical, have been synthesized and investigated for their biological activities. These compounds have shown significant anti-protozoal and anti-cancer properties. The synthesis process involves the 1,3-dipolar cycloaddition reaction, highlighting the versatility of these heterocycles in medicinal chemistry (Dürüst et al., 2012).

Antimicrobial and Anticancer Activities

Another research focus is the development of 1,2,4-triazole derivatives for their antimicrobial properties. These compounds have been synthesized from various reactions and screened for their effectiveness against several microorganisms, showing good to moderate activities (Bektaş et al., 2010). Additionally, isatin-based 1,2,3-triazoles have been prepared and identified as potent inhibitors against caspase-3, a key enzyme in apoptosis, suggesting their potential as anticancer agents (Jiang & Hansen, 2011).

Antihyperglycemic Activity

Compounds from the 1,2,4-oxadiazolidine-3,5-dione series have been evaluated as oral antihyperglycemic agents in diabetic mouse models, demonstrating their potential in managing type 2 diabetes mellitus through significant reductions in plasma glucose levels (Malamas et al., 2001).

properties

IUPAC Name |

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O6/c1-4-34-16-9-7-15(8-10-16)30-23(31)20-21(24(30)32)29(28-26-20)13-19-25-22(27-36-19)14-6-11-17(35-5-2)18(12-14)33-3/h6-12,20-21H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFJFHHPOOZROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

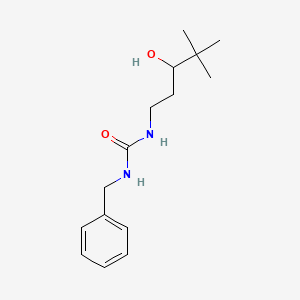

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

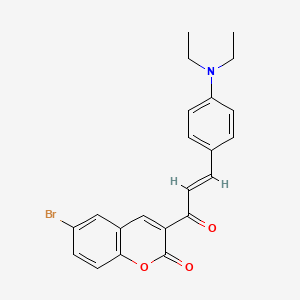

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)

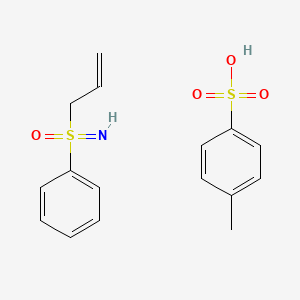

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)